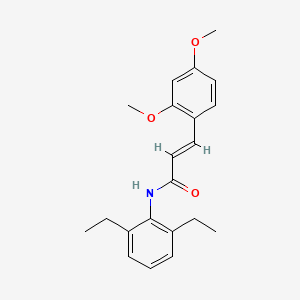

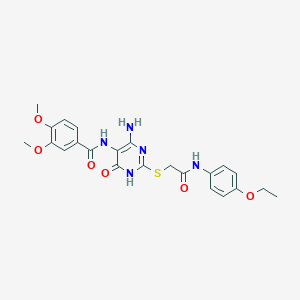

![molecular formula C13H14N2O2S B2357540 1-(4-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone CAS No. 313648-79-2](/img/structure/B2357540.png)

1-(4-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone, also known as MISE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 307.43 g/mol. In

Scientific Research Applications

Synthesis and Structural Properties

- A study by Shruthi et al. (2019) focused on the synthesis of a novel heterocyclic compound related to 1-(4-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone, exploring its optical and thermal properties. The compound was synthesized using a standard method and characterized using techniques like FTIR, XRD, and UV-visible analysis, revealing its crystallization in the monoclinic crystal system and transparency in the visible region (Shruthi et al., 2019).

Antimicrobial and Antifungal Activities

- Massa et al. (1992) synthesized derivatives of this compound, demonstrating moderate to potent in vitro antifungal activity against Candida species (Massa et al., 1992).

- Pérez‐Villanueva et al. (2013) synthesized benzimidazole derivatives containing the compound, which exhibited strong activity against protozoa like Trichomonas vaginalis and Giardia intestinalis (Pérez‐Villanueva et al., 2013).

Synthesis and Biological Evaluation

- A study by Chitra et al. (2011) synthesized 3-heteroarylthioquinoline derivatives related to the compound and evaluated them for in vitro antituberculosis activity. Some derivatives showed significant activity against Mycobacterium tuberculosis (Chitra et al., 2011).

- Puthran et al. (2019) synthesized novel Schiff bases using this compound, showing considerable antimicrobial activity (Puthran et al., 2019).

Antioxidant and Antibacterial Properties

- A study by Sarac et al. (2020) synthesized novel sulfanyl derivatives of the compound, showing high antioxidant activity and significant antibacterial properties (Sarac et al., 2020).

properties

IUPAC Name |

1-(4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-15-8-7-14-13(15)18-9-12(16)10-3-5-11(17-2)6-4-10/h3-8H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZPBESRMSVKTTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC(=O)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601325154 |

Source

|

| Record name | 1-(4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601325154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49674630 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

313648-79-2 |

Source

|

| Record name | 1-(4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601325154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

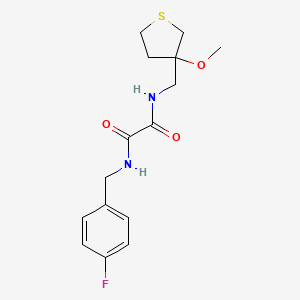

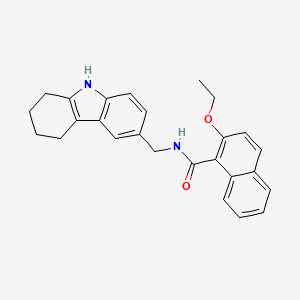

![2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2357459.png)

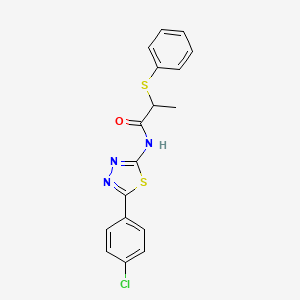

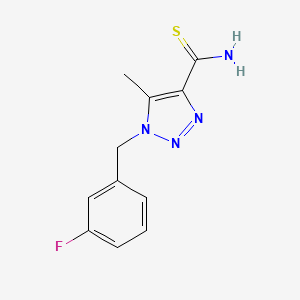

![1-(5-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2357463.png)

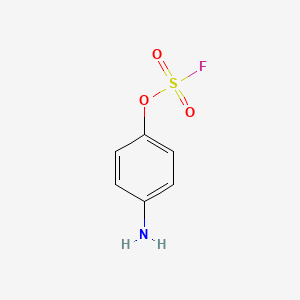

![N-[(6-Cyclopentyloxypyridin-3-yl)methyl]oxirane-2-carboxamide](/img/structure/B2357464.png)

![2-cyclopentyl-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2357466.png)

![1-(tert-butyl)-5-(2,5-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2357468.png)

![4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile](/img/structure/B2357469.png)

![N-[2-(2,4-Difluorophenyl)-2-hydroxypropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2357475.png)